An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzonitrile (CAS No. 943830-79-3)
An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzonitrile (CAS No. 943830-79-3)
This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluorobenzonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.
Core Compound Characteristics
3-Bromo-6-chloro-2-fluorobenzonitrile is a polysubstituted aromatic nitrile with the chemical formula C₇H₂BrClFN.[1][2] Its structure, featuring a strategic arrangement of bromo, chloro, fluoro, and cyano functionalities, makes it a highly versatile intermediate in organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 943830-79-3 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1][2] |
| Molecular Weight | 234.45 g/mol | [1][2] |
| Predicted Density | 1.81±0.1 g/cm³ | [2] |
| Predicted Boiling Point | 256.6±35.0 °C | [2] |
| Physical Form | Solid |
Synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile
The synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile can be achieved through the electrophilic bromination of a suitable precursor. A key method involves the bromination of 2-chloro-6-fluorobenzonitrile.
Synthetic Workflow: Electrophilic Bromination
Caption: Electrophilic bromination of 2-chloro-6-fluorobenzonitrile.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from established procedures for the bromination of substituted benzonitriles.[3]
Materials:
-
2-chloro-6-fluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Trifluoromethanesulfonic acid
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a solution of 2-chloro-6-fluorobenzonitrile (1.0 g, 6.4 mmol) in trifluoromethanesulfonic acid (10 mL) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.1 g, 6.4 mmol).[3]
-
Stir the mixture at room temperature overnight.[3]
-
Pour the reaction mixture onto ice and extract with ethyl acetate (2 x 30 mL).[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure.[3]
-
Purify the residue by column chromatography (Petroleum ether/EtOAc = 200/1 to 100/1) to yield 3-Bromo-6-chloro-2-fluorobenzonitrile as a white solid (705 mg, 47%).[3]
Rationale: The use of a strong acid like trifluoromethanesulfonic acid activates the aromatic ring towards electrophilic attack by the bromine cation generated from NBS. The regioselectivity of the bromination is directed by the existing substituents on the benzonitrile ring.
Reactivity and Synthetic Utility
The chemical reactivity of 3-Bromo-6-chloro-2-fluorobenzonitrile is dominated by the presence of the bromine and chlorine atoms on the aromatic ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures.[4]
Reaction Workflow: Suzuki-Miyaura Coupling (Predicted)
Caption: Predicted Suzuki-Miyaura coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile.
Applications in Drug Discovery and Medicinal Chemistry
3-Bromo-6-chloro-2-fluorobenzonitrile serves as a valuable intermediate in the synthesis of biologically active molecules. Its utility is demonstrated in the preparation of substituted benzo[d]isoxazol-3-amine derivatives, which are important scaffolds in medicinal chemistry.
Application Example: Synthesis of 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine
A notable application of 3-Bromo-6-chloro-2-fluorobenzonitrile is its conversion to 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine.[3]
Reaction Scheme:
Caption: Synthesis of a benzo[d]isoxazol-3-amine derivative.
Experimental Protocol: Synthesis of 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine
This protocol is based on a procedure outlined in patent literature.[3]
Materials:
-
3-Bromo-6-chloro-2-fluorobenzonitrile (5.3 g, 22.6 mmol)
-
Acetohydroxamic acid (5.1 g, 67.8 mmol)
-
Potassium tert-butoxide (t-BuOK) (7.6 g, 67.8 mmol)
-
Dimethylformamide (DMF) (150 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetohydroxamic acid in DMF at 0 °C under a nitrogen atmosphere, add t-BuOK and stir the mixture at room temperature for 2 hours.[3]
-
Add a solution of 3-Bromo-6-chloro-2-fluorobenzonitrile in DMF and stir the mixture at room temperature overnight.[3]
-
Dilute the reaction mixture with EtOAc and wash sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the residue by column chromatography to obtain the desired product.
Safety and Handling
3-Bromo-6-chloro-2-fluorobenzonitrile is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[5]
Spectroscopic Data
While comprehensive public spectral data is limited, commercial suppliers often provide analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry upon request.[6][7][8] This data is crucial for confirming the identity and purity of the compound before use in synthetic applications.
Conclusion
3-Bromo-6-chloro-2-fluorobenzonitrile is a strategically important building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. The synthetic protocols and application examples provided in this guide are intended to serve as a valuable resource for researchers and developers in the pharmaceutical and chemical industries. As with any chemical synthesis, appropriate safety precautions must be taken, and we recommend consulting the full safety data sheet (SDS) before use.
References
- Google Patents. (n.d.). EP3810602A1 - Compounds.
-
Capot Chemical. (n.d.). 943830-79-3 | 3-Bromo-6-chloro-2-fluorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzonitrile. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-bromo-6-chloro-2-fluoroBenzonitrile | CAS#:943830-79-3. Retrieved from [Link]
- Google Patents. (n.d.). ( 12 ) United States Patent.
- Google Patents. (n.d.). ( 12 ) United States Patent.
-
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). COMPOUNDS - European Patent Office - EP 3810602 B1.
- Google Patents. (n.d.). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Google Patents. (n.d.). EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst..
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
PubChem. (n.d.). 3-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-5-bromo-6-fluorobenzonitrile. Retrieved from [Link]
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